2-(2,5-dimethylphenyl)-N-propylacetamide
Description
2-(2,5-Dimethylphenyl)-N-propylacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the acetamide backbone and an N-propyl substituent. The compound’s activity is likely influenced by the electronic and steric effects of its substituents, as well as its lipophilicity.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-7-14-13(15)9-12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCKTOSNOFHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings:
Substituent Position : The position of methyl groups on the phenyl ring significantly impacts PET inhibition. For example:
Electron Effects : Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl) analogs) enhance PET inhibition due to increased electrophilicity, whereas electron-donating methyl groups rely on optimal positioning for activity .
Comparative Table: PET-Inhibiting Analogs
| Compound Name | Phenyl Substituents | N-Substituent | IC50 (PET Inhibition) | Core Structure |
|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | - | ~10 µM | Hydroxynaphthalene |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | - | ~10 µM | Hydroxynaphthalene |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-difluoro | - | ~10 µM | Hydroxynaphthalene |
| 2-(2,5-Dimethylphenyl)-N-propylacetamide | 2,5-dimethyl | Propyl | Not reported | Acetamide |
Key Differences :
- The acetamide backbone in this compound lacks the hydroxynaphthalene moiety present in ’s compounds, which may reduce PET inhibition efficacy due to weaker binding to photosystem II.
- The N-propyl group introduces moderate lipophilicity, contrasting with the polar hydroxynaphthalene core in analogs from .
Comparison with Chloroacetamide Herbicides
Chloroacetamides like alachlor and pretilachlor () share structural similarities with this compound but differ in substituent patterns:
Key Features:
- Alachlor : Contains a 2,6-diethylphenyl group and N-methoxymethyl substituent. The ethoxy group enhances solubility, while the chloro atom increases electrophilicity, improving herbicidal activity .
- Pretilachlor : Features a 2,6-diethylphenyl group and N-propoxyethyl chain, balancing lipophilicity and water solubility for soil mobility.
Comparative Table: Chloroacetamide Derivatives
| Compound Name | Phenyl Substituents | N-Substituent | Key Functional Groups | Use Case |
|---|---|---|---|---|
| Alachlor | 2,6-diethyl | Methoxymethyl | Chloro, Methoxy | Pre-emergent herbicide |
| Pretilachlor | 2,6-diethyl | Propoxyethyl | Chloro, Propoxy | Rice field herbicide |
| This compound | 2,5-dimethyl | Propyl | Methyl, Acetamide | Not reported |
Key Differences :
- The absence of a chloro group in this compound may limit its herbicidal potency compared to chloroacetamides.
- The 2,5-dimethylphenyl group provides steric bulk but lacks the electron-withdrawing effects seen in chloro-substituted analogs.
Physicochemical Properties
- Melting Point : Analogous compounds like 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid () exhibit a melting point of 115–118°C, suggesting that this compound may have similar thermal stability .
- Lipophilicity : The N-propyl group likely increases logP compared to N-methoxymethyl (alachlor) or hydroxynaphthalene derivatives, impacting bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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